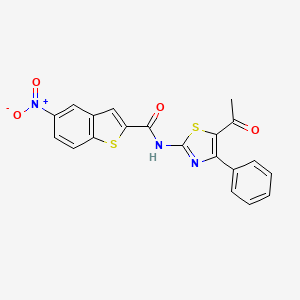

![molecular formula C15H16N2O2S B2492709 N-(6,7-二氢-4H-吡喃[4,3-d]噻嗪-2-基)-3-苯基丙酰胺 CAS No. 1421583-79-0](/img/structure/B2492709.png)

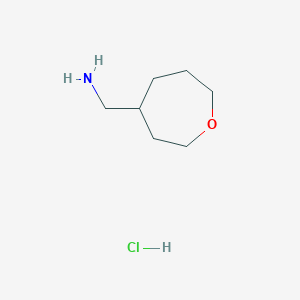

N-(6,7-二氢-4H-吡喃[4,3-d]噻嗪-2-基)-3-苯基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions (MCRs), utilizing efficient and homogeneous catalysts under mild and neutral conditions. These synthesis methods are valued for their high yields, short reaction times, and compliance with green chemistry protocols. For example, the use of catalysts like N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) has been applied for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives in water, demonstrating the versatility and efficiency of modern synthetic techniques in producing complex heterocyclic compounds (Khazaei et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds within this family is often characterized by spectroscopic methods (NMR, IR, Mass Spectrometry) and X-ray crystallography. These analyses reveal the intricate arrangements of atoms and bonds, highlighting the presence of key functional groups and the spatial configuration of the molecules. For instance, X-ray structure characterization and Hirshfeld surface analysis have been utilized to study the intermolecular interactions in antipyrine-like derivatives, providing insight into the stability and reactivity of these compounds (Saeed et al., 2020).

科学研究应用

合成方法

N-(6,7-二氢-4H-吡喃并[4,3-d]噻唑-2-基)-3-苯丙酰胺及其衍生物已通过各种创新和环保的方法合成。例如,在离子液体[bmim]BF4中利用一种新颖且绿色的合成方法有效合成了曲酸衍生物,突出了该方法的操作简单性、温和反应条件、短反应时间、较高产率和环保性 (Yu‐ling Li et al., 2013)。

抗菌和抗结核活性

合成化合物的抗菌活性已得到广泛研究。例如,某些硫代取代乙基烟酸酯衍生物显示出显著的抗菌活性。这些化合物经过环化反应形成噻吩[2,3-b]吡啶,并针对各种微生物菌株评估其功效,展示出有希望的抗菌特性 (M. Gad-Elkareem et al., 2011)。此外,从3-氨基-1-苯基-4-[2-(4-苯基-1,3-噻唑-2-基)肼-1-基]-4,5-二氢-1H-吡唑-5-酮合成的化合物对结核分枝杆菌H37Rv菌株显示出显著的抗结核活性,突显了它们作为新型抗结核药物的潜力 (K. Sivakumar & A. Rajasekaran, 2013)。

抗癌活性

这些化合物的抗癌活性也得到了探索。一项关于从区域和立体选择性反应中获得的螺环氧吲哚-吡咯啉和吡咯硫唑混合物的研究表明,几种化合物对结核分枝杆菌表现出更高的活性,其中一种化合物显示出与一线抗结核药物乙胺丁醇类似的活性 (S. Rajesh et al., 2011)。另一项研究报告了具有抗肺癌活性的新型氟取代苯并[b]吡喃化合物的合成,在低浓度下对人类癌细胞系表现出显著的细胞毒性,与参考药物5-氟脱氧尿苷相比 (A. G. Hammam et al., 2005)。

作用机制

Target of Action

Compounds with similar structures, such as pyrano[2,3-d]pyrimidine-2,4-dione derivatives, have been reported to inhibit poly (adp-ribose) polymerases-1 (parp-1) . PARP-1 is involved in DNA repair damage and is a promising anti-cancer therapeutic target .

Mode of Action

It can be inferred from similar compounds that it may interact with its target, possibly parp-1, leading to inhibition of the target’s function . This could result in genomic dysfunction and cell death, especially in cancer cells .

Biochemical Pathways

Inhibition of PARP-1 can compromise the DNA repair mechanism, leading to genomic instability and cell death .

Pharmacokinetics

Most of the synthesized compounds similar to this one were predicted to have good pharmacokinetics properties in a theoretical kinetic study . The impact on bioavailability would depend on these properties.

Result of Action

Based on the potential inhibition of parp-1, it can be inferred that the compound may lead to genomic dysfunction and cell death .

未来方向

属性

IUPAC Name |

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c18-14(7-6-11-4-2-1-3-5-11)17-15-16-12-8-9-19-10-13(12)20-15/h1-5H,6-10H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWIWTSMZSYLAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1N=C(S2)NC(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((2,3-dihydrobenzofuran-3-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2492626.png)

![N-(3-fluoro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2492632.png)

![5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile](/img/structure/B2492633.png)

![2-Chloro-N-[1-(6-chloro-1-methylindol-3-yl)ethyl]acetamide](/img/structure/B2492634.png)

![1-(2-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2492639.png)

![N-[(4-chlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2492644.png)